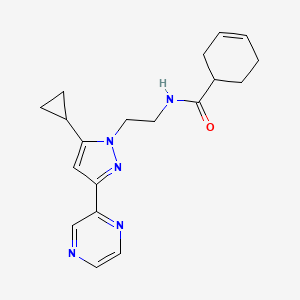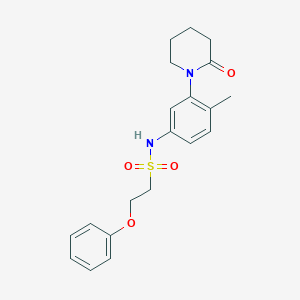
1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a synthetic compound known for its versatility in chemical research Its unique structural components make it valuable in various fields of study, including organic chemistry, medicinal chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves a multistep process. Initially, a precursor molecule like 6-methyl-2-oxo-2H-pyran-4-ol is activated using an appropriate protecting group. This activated intermediate then undergoes nucleophilic substitution with a pyrrolidine derivative. The resulting product is subjected to cyclization with an imidazolidin-2-one derivative. The reaction conditions typically involve the use of organic solvents, controlled temperature settings, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound demands scalability and cost-effectiveness. The synthetic route outlined above is optimized for large-scale production through the use of high-efficiency reactors, continuous flow systems, and automated processes. These methods ensure consistent quality and meet the demand for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, yielding hydroxylated derivatives.
Reduction: : Reduction reactions can convert ketone or aldehyde functionalities within the compound into alcohols or hydrocarbons.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, introduce different functional groups at various positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include hydroxylated, alkylated, and substituted derivatives, each offering distinct properties for further study.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules, enabling the study of reaction mechanisms and new synthetic pathways.
Biology
Biologically, the compound may interact with cellular components, offering insights into biochemical processes and potential therapeutic applications.
Medicine
Medically, the compound's structure suggests potential use in drug development, targeting specific enzymes or receptors.
Industry
In industry, the compound's chemical stability and reactivity make it suitable for manufacturing advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding initiates a cascade of biochemical reactions, influencing pathways involved in various cellular processes. Understanding these interactions is crucial for leveraging the compound's full potential in therapeutic and industrial applications.
Comparación Con Compuestos Similares
Compared to similar compounds, such as 1-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-imidazolidin-2-thione and 1-(3-((6-ethyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, our compound stands out due to its unique structural features
Propiedades
IUPAC Name |
1-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-9-6-11(7-12(18)21-9)22-10-2-4-16(8-10)14(20)17-5-3-15-13(17)19/h6-7,10H,2-5,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOARLVITZGPOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2995881.png)

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)
![3-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2995892.png)
![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2995894.png)



![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2995902.png)

